molecular formula C19H16O2 B12987072 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde

2-((2-Methylbenzyl)oxy)-1-naphthaldehyde

Cat. No.: B12987072
M. Wt: 276.3 g/mol
InChI Key: ZYWRYRFTOLEHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methylbenzyl)oxy)-1-naphthaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-methylbenzyl alcohol with 1-naphthaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the naphthaldehyde. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 2-((2-Methylbenzyl)oxy)-1-naphthoic acid.

    Reduction: 2-((2-Methylbenzyl)oxy)-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-((2-Methylbenzyl)oxy)-1-naphthaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can be compared with other similar compounds, such as:

    2-((2-Methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-((2-Methylbenzyl)oxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-((2-Methylbenzyl)oxy)-1-naphthoic acid: The oxidized form of this compound.

Properties

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2-[(2-methylphenyl)methoxy]naphthalene-1-carbaldehyde

InChI

InChI=1S/C19H16O2/c1-14-6-2-3-8-16(14)13-21-19-11-10-15-7-4-5-9-17(15)18(19)12-20/h2-12H,13H2,1H3

InChI Key

ZYWRYRFTOLEHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.